molecular formula C19H19ClN2O3 B267627 N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Cat. No. B267627
M. Wt: 358.8 g/mol
InChI Key: SLNQLLNIDKNYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide is a compound used in scientific research for its potential therapeutic properties. This compound is also known as ACPA and is a selective agonist of the G protein-coupled receptor, GPR18. GPR18 is a cannabinoid receptor-like protein that is expressed in various tissues, including the immune system, central nervous system, and gastrointestinal tract. The activation of GPR18 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves the activation of GPR18. GPR18 is a G protein-coupled receptor that is coupled to the Gαi/o family of G proteins. The activation of GPR18 leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The activation of GPR18 by N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. These include the reduction of inflammation, the reduction of pain, and the protection against neurodegenerative diseases. The anti-inflammatory effects of GPR18 activation are mediated by the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory signaling pathways. The analgesic effects of GPR18 activation are mediated by the inhibition of pain signaling pathways in the central and peripheral nervous systems. The neuroprotective effects of GPR18 activation are mediated by the inhibition of oxidative stress and the activation of neuroprotective signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide in lab experiments include its high selectivity for GPR18 and its potential therapeutic properties. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide. These include the investigation of its potential therapeutic properties in various disease models, the development of more potent and selective GPR18 agonists, and the investigation of the downstream signaling pathways involved in GPR18 activation. Additionally, the potential interactions between GPR18 and other cannabinoid receptors, such as CB1 and CB2, should be investigated to better understand the role of GPR18 in the endocannabinoid system.

Synthesis Methods

The synthesis of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves several steps. The first step is the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetophenone. The second step is the reaction of this intermediate with allylamine to form N-allyl-2-chloro-2-(2-chlorophenoxy)acetamide. The final step is the reaction of this intermediate with benzoyl chloride to form N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide.

Scientific Research Applications

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been used in various scientific studies to investigate the potential therapeutic properties of GPR18 activation. Some of these studies have shown that the activation of GPR18 can reduce inflammation in various tissues, including the brain, lungs, and intestines. Other studies have shown that GPR18 activation can reduce pain and protect against neurodegenerative diseases.

properties

Product Name

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-[2-(2-chlorophenoxy)propanoylamino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-3-12-21-19(24)14-8-4-6-10-16(14)22-18(23)13(2)25-17-11-7-5-9-15(17)20/h3-11,13H,1,12H2,2H3,(H,21,24)(H,22,23)

InChI Key

SLNQLLNIDKNYDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.